

### Chemical structure of M435-1279

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | M435-1279 |           |
| Cat. No.:            | B10830081 | Get Quote |

An In-Depth Technical Guide to **M435-1279**: A Novel UBE2T Inhibitor for Gastric Cancer Therapy

### Introduction

**M435-1279** is a novel small molecule inhibitor of the Ubiquitin-Conjugating Enzyme E2 T (UBE2T).[1][2][3] Dysregulation of the Wnt/β-catenin signaling pathway is a critical factor in the progression of several cancers, including gastric cancer.[4] **M435-1279** has emerged as a promising therapeutic candidate by virtue of its ability to suppress the hyperactivation of this pathway. It achieves this by preventing the UBE2T-mediated degradation of the Receptor for Activated C Kinase 1 (RACK1), a key negative regulator of Wnt/β-catenin signaling.[1] This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, biological activity, and experimental protocols associated with **M435-1279**, intended for researchers, scientists, and professionals in drug development.

**Chemical and Physical Properties** 

| Property          | -<br>Value   |
|-------------------|--------------|
| Molecular Formula | C18H17N3O5S2 |
| Molecular Weight  | 419.47 g/mol |
| CAS Number        | 1359431-16-5 |
| Appearance        | Solid        |
| Purity            | ≥98%         |



### **Mechanism of Action**

**M435-1279**'s primary mechanism of action is the inhibition of UBE2T, an enzyme implicated in the ubiquitination and subsequent proteasomal degradation of specific protein substrates. In the context of gastric cancer, elevated levels of UBE2T lead to the degradation of RACK1. RACK1 functions as a scaffold protein that negatively regulates the Wnt/ $\beta$ -catenin signaling pathway. The degradation of RACK1 results in the hyperactivation of this pathway, promoting cancer progression.

**M435-1279** directly binds to UBE2T, inhibiting its enzymatic activity. This inhibition prevents the ubiquitination of RACK1, leading to its accumulation in the cell. Increased levels of RACK1, in turn, suppress the Wnt/ $\beta$ -catenin signaling cascade, resulting in decreased expression of downstream target genes like  $\beta$ -catenin and Ki-67, which are involved in cell proliferation.





Click to download full resolution via product page

Caption: Signaling pathway of M435-1279 in inhibiting gastric cancer progression.

# Biological Activity In Vitro Activity

**M435-1279** has demonstrated significant growth inhibitory effects on various gastric cancer cell lines.



| Cell Line | Description                  | IC50 (μM) |
|-----------|------------------------------|-----------|
| HGC27     | Human gastric cancer         | 11.88     |
| AGS       | Human gastric adenocarcinoma | 7.76      |
| MKN45     | Human gastric cancer         | 6.93      |
| GES-1     | Human gastric epithelial     | 16.8      |

### **Binding Affinity**

M435-1279 exhibits direct binding to its target, UBE2T.

| Target Protein | Binding Affinity (KD) |
|----------------|-----------------------|
| UBE2T          | 50.5 μM               |

### **In Vivo Activity**

In a preclinical animal model, M435-1279 has shown efficacy in slowing tumor growth.

| Animal Model     | Tumor Type      | Dosage and<br>Administration                        | Outcome                                                                                               |
|------------------|-----------------|-----------------------------------------------------|-------------------------------------------------------------------------------------------------------|
| BALB/C nude mice | MKN45 xenograft | 5 mg/kg/day;<br>intratumor injection for<br>18 days | Slowed tumor growth;<br>increased RACK1<br>expression;<br>decreased Ki-67 and<br>β-catenin expression |

# Experimental Protocols In Vitro Cell Viability Assay

Cell Lines: HGC27, AGS, and MKN45 human gastric cancer cells.



- Treatment: Cells were treated with M435-1279 at concentrations ranging from 0 to 31  $\mu$ M (e.g., 0, 2, 4, 8, 16, 31  $\mu$ M) for 48 hours.
- Analysis: Cell viability was assessed to determine the half-maximal inhibitory concentration (IC50) for each cell line.

### **In Vivo Antitumor Activity**

- Animal Model: BALB/C nude mice were subcutaneously injected with MKN45 cells to establish a xenograft model.
- Treatment Initiation: When tumors reached a volume of 75-100 mm<sup>3</sup>, the mice were randomized into treatment and control groups.
- Drug Administration: M435-1279 was administered via intratumor injection at a dose of 5 mg/kg/day for 18 consecutive days.
- Endpoint Analysis: Tumor growth was monitored throughout the study. At the conclusion of the experiment, tumors were excised for immunohistochemical analysis of RACK1, Ki-67, and β-catenin protein expression levels.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. M435-1279 | 1359431-16-5 | MOLNOVA [molnova.com]
- 3. selleckchem.com [selleckchem.com]
- 4. A novel UBE2T inhibitor suppresses Wnt/β-catenin signaling hyperactivation and gastric cancer progression by blocking RACK1 ubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Chemical structure of M435-1279]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10830081#chemical-structure-of-m435-1279]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com